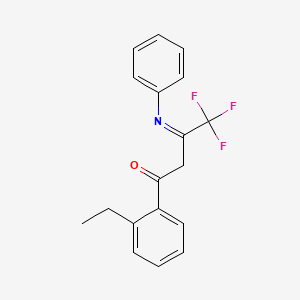
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is an organic compound that features a trifluoromethyl group, an ethylphenyl group, and a phenylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one typically involves the reaction of 2-ethylphenyl ketone with trifluoroacetic acid and aniline under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
Mécanisme D'action
The mechanism by which (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-1-(2-Methylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Propylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Isopropylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
Uniqueness
Compared to similar compounds, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one stands out due to its specific ethylphenyl group, which may confer unique chemical and physical properties
Propriétés
Numéro CAS |
919997-79-8 |
|---|---|
Formule moléculaire |
C18H16F3NO |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-4,4,4-trifluoro-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C18H16F3NO/c1-2-13-8-6-7-11-15(13)16(23)12-17(18(19,20)21)22-14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
Clé InChI |
SFABFIHVPASLQG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



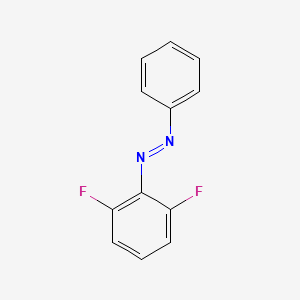
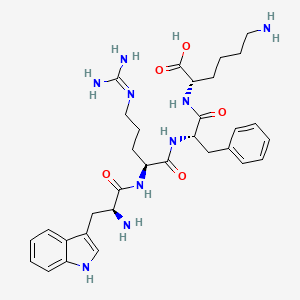
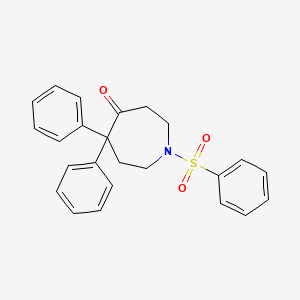
![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
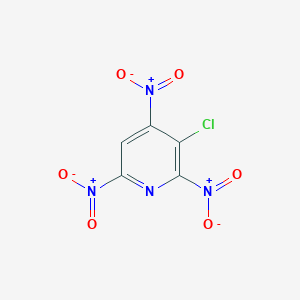
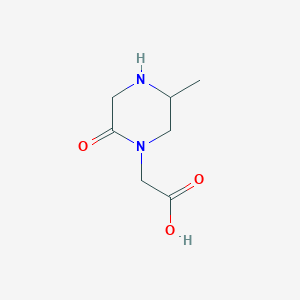
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)

![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
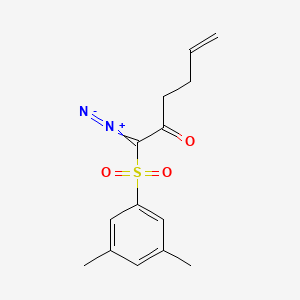
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
